molecular formula C21H31N3O2 B2612062 N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide CAS No. 953249-09-7

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide

Cat. No. B2612062
CAS RN: 953249-09-7
M. Wt: 357.498
InChI Key: KJHOYXRGGNSFMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one . The synthesis process is characterized by NMR spectroscopy and single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .

Scientific Research Applications

Analgesic Research

This compound has been used in the synthesis of new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects . The goal of this research is to develop compounds with reduced side effects but which remain potent analgesics .

Crystallographic Studies

The compound has been used in crystallographic studies. It crystallizes with four crystallographically unique molecules in the asymmetric unit . Each molecule has a very similar conformation but there is no evidence of pseudo-symmetry .

Hypoxia-Inducible Factor 1 (HIF-1) Pathways

Benzamide derivatives of the compound have been used as activators of hypoxia-inducible factor 1 pathways . Preliminary in vitro studies indicated that these compounds show significant inhibitory bioactivity in HepG2 cells .

Treatment of Neuropathic Pain

The compound has been used in the synthesis of novel compounds for the treatment of neuropathic pain . The aim is to synthesize a range of new analgesics derived from Fentanyl .

Bioactivity Studies

The compound has been used in bioactivity studies. It has been used in the synthesis of a series of novel benzamide derivatives . These compounds show significant inhibitory bioactivity in HepG2 cells .

Apoptosis Induction

Compounds derived from “N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide” have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Mechanism of Action

The mode of action of such compounds typically involves binding to their target receptor, which can either activate or inhibit the receptor’s function, leading to various downstream effects. The specific biochemical pathways affected would depend on the identity of the target receptor and its role in cellular signaling .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as the compound’s chemical structure and the characteristics of the biological environment. For instance, properties like solubility and stability can influence a compound’s absorption and distribution, while factors like enzyme activity can affect its metabolism and excretion .

The compound’s action can result in various molecular and cellular effects, depending on the specific biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular function .

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target, or affect its stability .

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c25-20(21(26)23-19-9-5-2-6-10-19)22-15-17-11-13-24(14-12-17)16-18-7-3-1-4-8-18/h1,3-4,7-8,17,19H,2,5-6,9-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHOYXRGGNSFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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